Chrysanthellin B
CAS No.: 74411-65-7
Cat. No.: VC21336408
Molecular Formula: C58H94O26
Molecular Weight: 1207.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 74411-65-7 |
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Molecular Formula | C58H94O26 |
Molecular Weight | 1207.3 g/mol |
IUPAC Name | [(2S,3R,4S,5R)-3-[(2R,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,9R,10S,12aR,14bR)-5-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
Standard InChI | InChI=1S/C58H94O26/c1-23-34(64)37(67)40(70)48(77-23)82-45-28(62)21-75-47(43(45)73)81-44-24(2)78-49(42(72)39(44)69)83-46-35(65)27(61)20-76-51(46)84-52(74)58-16-15-53(3,4)17-26(58)25-9-10-31-54(5)13-12-33(80-50-41(71)38(68)36(66)29(19-59)79-50)55(6,22-60)30(54)11-14-56(31,7)57(25,8)18-32(58)63/h9,23-24,26-51,59-73H,10-22H2,1-8H3/t23-,24-,26+,27+,28+,29+,30+,31+,32+,33-,34-,35-,36+,37+,38-,39-,40+,41+,42+,43+,44-,45-,46+,47-,48+,49+,50-,51-,54-,55-,56+,57+,58+/m0/s1 |
Standard InChI Key | WNGIVKPPGCCJNP-CWXHWKGJSA-N |
Isomeric SMILES | C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)O[C@H]2[C@@H](CO[C@H]([C@@H]2O)O[C@H]3[C@@H](O[C@@H]([C@@H]([C@@H]3O)O)O[C@@H]4[C@H]([C@@H](CO[C@H]4OC(=O)[C@]56CCC(C[C@@H]5C7=CC[C@@H]8[C@]9(CC[C@@H]([C@@]([C@@H]9CC[C@]8([C@@]7(C[C@H]6O)C)C)(C)CO)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)(C)C)O)O)C)O)O)O)O |
SMILES | CC1C(C(C(C(O1)OC2C(COC(C2O)OC3C(OC(C(C3O)O)OC4C(C(COC4OC(=O)C56CCC(CC5C7=CCC8C9(CCC(C(C9CCC8(C7(CC6O)C)C)(C)CO)OC1C(C(C(C(O1)CO)O)O)O)C)(C)C)O)O)C)O)O)O)O |
Canonical SMILES | CC1C(C(C(C(O1)OC2C(COC(C2O)OC3C(OC(C(C3O)O)OC4C(C(COC4OC(=O)C56CCC(CC5C7=CCC8C9(CCC(C(C9CCC8(C7(CC6O)C)C)(C)CO)OC1C(C(C(C(O1)CO)O)O)O)C)(C)C)O)O)C)O)O)O)O |
Chemical Structure and Properties
Molecular Characteristics
Chrysanthellin B possesses a molecular formula of C58H94O26 with a calculated molecular weight of approximately 1207.3 g/mol . This large molecular structure reflects its complex nature as a glycosidic compound. The compound's chemical structure is characterized by multiple sugar units attached to a core aglycone, which is a defining feature of saponins.
Structural Components
The structure of Chrysanthellin B has been elucidated through various analytical techniques, including mass spectrometry and nuclear magnetic resonance spectroscopy (both proton and 13C NMR) . The compound consists of two main structural components:
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The aglycone portion: This is a triterpene identified as 3β,16α,23-trihydroxy-olean-12-en-28-oic acid, also known as caulophyllogenin .
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The glycoside portion: The carbohydrate components include D-glucose, D-xylose, and L-rhamnose in a molar ratio of 1:2:2 .
The complete structure has been established as 3-O-β-D-glucopyranosyl[L-rhamnopyranosyl-(α1→3)-D-xylopyranosyl-(β1→4)-L-rhamnopyranosyl-(α1→2)-D-xylopyranosyl-(β1→28)]caulophyllogenin . This chemical arrangement contributes to the compound's water solubility and potential for biological interactions.
Isolation and Characterization
Source and Extraction Methods
Chrysanthellin B was initially isolated from Chrysanthellum procumbens Rich, where it exists as a minor component alongside the more abundant chrysantellin A . The isolation process typically involves sophisticated extraction techniques followed by chromatographic methods to separate the compound from other plant constituents.
The process of isolating Chrysanthellin B from plant material requires careful extraction protocols to maintain the integrity of its complex structure. Traditional methods include solvent extraction followed by various chromatographic techniques to achieve purification.
Analytical Characterization Techniques
Several analytical methods have been employed to characterize Chrysanthellin B:
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Mass Spectrometry: Used to determine the molecular weight and fragmentation pattern of the compound .
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (1H) and carbon (13C) NMR have been instrumental in elucidating the detailed structure of Chrysanthellin B, including the configuration of its sugar moieties and their linkage to the aglycone .
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Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF): This sophisticated analytical technique has been employed for precise structural characterization .
These techniques collectively have provided a comprehensive understanding of the chemical structure of Chrysanthellin B, enabling researchers to investigate its biological properties with greater precision.
Biological Activities
Enzyme Inhibition Properties
One of the notable biological activities of Chrysanthellin B is its ability to inhibit certain enzymes. Studies have examined its inhibitory effect on α-glucosidase, an enzyme involved in carbohydrate digestion. Research indicates that while Chrysanthellin B can inhibit α-glucosidase, its potency is significantly lower than that of acarbose, a well-established α-glucosidase inhibitor used in the management of diabetes.
Research Findings
Comparative Studies on Enzyme Inhibition
Research has compared the inhibitory effects of various compounds on enzymes such as α-glucosidase. Table 1 summarizes the comparative inhibitory effects of Chrysanthellin B and other compounds on α-glucosidase activity.
Table 1: Comparative Inhibitory Effects on α-Glucosidase Activity
Compound | Relative Inhibitory Potency | Notes |
---|---|---|
Chrysanthellin B | Weak | Significantly lower potency than acarbose |
Chlorogenic acid | Moderate | Higher potency than Chrysanthellin B |
Luteolin | Moderate | Higher potency than Chrysanthellin B |
Acarbose | Strong | Used as reference standard in inhibition studies |
This comparative analysis positions Chrysanthellin B within the spectrum of known enzyme inhibitors, providing context for its potential biochemical significance.
Structure-Activity Relationships
The complex structure of Chrysanthellin B, with its multiple sugar units attached to a triterpene core, contributes to its biological properties. The specific arrangement of the sugar moieties and their linkage to the aglycone likely influence the compound's biological activities, including its enzyme inhibitory properties. Understanding these structure-activity relationships is crucial for developing potential applications and for designing analogues with enhanced biological activity.
Current Applications and Future Research Directions
Current Applications in Research
Currently, Chrysanthellin B is primarily used in research contexts as an analytical standard for quantitative titration due to its well-defined chemical properties. Its unique structure makes it valuable for comparative studies in natural product chemistry and pharmacognosy.
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